4-Thiazolidinecarboxamide, N,N-dimethylglycyl-3-(1-naphthalenyl)-L-alanyl-N-methyl-L-valyl-(alphaS,betaS)-beta-amino-alpha-hydroxybenzenebutanoyl-N-(1,1-dimethylethyl)-, (4R)-
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Overview
Description
4-Thiazolidinecarboxamide, N,N-dimethylglycyl-3-(1-naphthalenyl)-L-alanyl-N-methyl-L-valyl-(alphaS,betaS)-beta-amino-alpha-hydroxybenzenebutanoyl-N-(1,1-dimethylethyl)-, (4R)- is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Thiazolidinecarboxamide, N,N-dimethylglycyl-3-(1-naphthalenyl)-L-alanyl-N-methyl-L-valyl-(alphaS,betaS)-beta-amino-alpha-hydroxybenzenebutanoyl-N-(1,1-dimethylethyl)-, (4R)- involves multiple steps, each requiring specific reagents and conditions:
Formation of Thiazolidine Ring: The thiazolidine ring is typically formed through the reaction of cysteine with an aldehyde or ketone under acidic conditions.
Peptide Bond Formation: The peptide bonds are formed using standard peptide coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt).
Naphthalenyl Group Introduction: The naphthalenyl group is introduced through a Friedel-Crafts acylation reaction using naphthalene and an acyl chloride.
Final Coupling and Purification: The final coupling of all fragments is achieved using a combination of coupling reagents, followed by purification through chromatography.
Industrial Production Methods
Industrial production of this compound would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring purity through advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidine ring and the naphthalenyl group.
Reduction: Reduction reactions can occur at the carbonyl groups present in the peptide backbone.
Substitution: Substitution reactions can take place at the amino and hydroxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions often use reagents like alkyl halides and acyl chlorides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction can yield alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology
In biological research, the compound is studied for its potential role in enzyme inhibition and protein interactions. Its ability to mimic natural peptides makes it a valuable tool in studying biochemical processes.
Medicine
Medically, the compound is investigated for its potential therapeutic applications, including its use as an anti-inflammatory agent and its role in cancer treatment. Its ability to interact with specific molecular targets makes it a promising candidate for drug development.
Industry
In the industrial sector, the compound is used in the development of new materials and as a catalyst in various chemical reactions. Its stability and reactivity make it suitable for a wide range of applications.
Mechanism of Action
The mechanism of action of 4-Thiazolidinecarboxamide, N,N-dimethylglycyl-3-(1-naphthalenyl)-L-alanyl-N-methyl-L-valyl-(alphaS,betaS)-beta-amino-alpha-hydroxybenzenebutanoyl-N-(1,1-dimethylethyl)-, (4R)- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, preventing substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
4-Thiazolidinecarboxamide Derivatives: These compounds share the thiazolidine ring structure but differ in their side chains and functional groups.
Peptide-Based Compounds: Compounds with similar peptide backbones but different amino acid sequences.
Naphthalenyl-Containing Compounds: Compounds that include the naphthalenyl group but have different overall structures.
Uniqueness
The uniqueness of 4-Thiazolidinecarboxamide, N,N-dimethylglycyl-3-(1-naphthalenyl)-L-alanyl-N-methyl-L-valyl-(alphaS,betaS)-beta-amino-alpha-hydroxybenzenebutanoyl-N-(1,1-dimethylethyl)-, (4R)- lies in its combination of functional groups and its specific stereochemistry. This unique structure allows for diverse interactions with biological molecules and makes it a versatile compound for various applications.
Properties
CAS No. |
185567-09-3 |
---|---|
Molecular Formula |
C41H56N6O6S |
Molecular Weight |
761.0 g/mol |
IUPAC Name |
(4R)-N-tert-butyl-3-[(2S,3S)-3-[[(2S)-2-[[(2S)-2-[[2-(dimethylamino)acetyl]amino]-3-naphthalen-1-ylpropanoyl]-methylamino]-3-methylbutanoyl]amino]-2-hydroxy-4-phenylbutanoyl]-1,3-thiazolidine-4-carboxamide |
InChI |
InChI=1S/C41H56N6O6S/c1-26(2)35(46(8)39(52)32(42-34(48)23-45(6)7)22-29-19-14-18-28-17-12-13-20-30(28)29)38(51)43-31(21-27-15-10-9-11-16-27)36(49)40(53)47-25-54-24-33(47)37(50)44-41(3,4)5/h9-20,26,31-33,35-36,49H,21-25H2,1-8H3,(H,42,48)(H,43,51)(H,44,50)/t31-,32-,33-,35-,36-/m0/s1 |
InChI Key |
BSPVTEQTWDQESF-VTDRKZPZSA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)[C@@H](C(=O)N2CSC[C@H]2C(=O)NC(C)(C)C)O)N(C)C(=O)[C@H](CC3=CC=CC4=CC=CC=C43)NC(=O)CN(C)C |
Canonical SMILES |
CC(C)C(C(=O)NC(CC1=CC=CC=C1)C(C(=O)N2CSCC2C(=O)NC(C)(C)C)O)N(C)C(=O)C(CC3=CC=CC4=CC=CC=C43)NC(=O)CN(C)C |
Origin of Product |
United States |
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